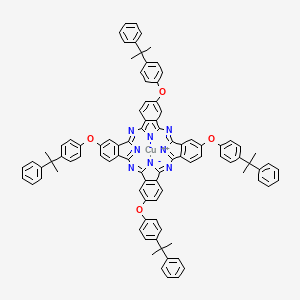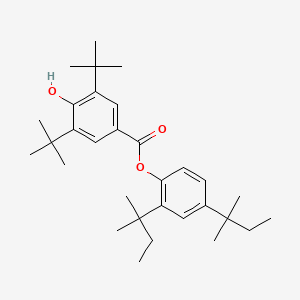
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate is a heterocyclic organic compound known for its stability and unique chemical properties. It is often used in research and industrial applications due to its antioxidant and stabilizing characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 2,4-di-tert-pentylphenol. The acylation reagent used is thionyl chloride (SOCl2), and the reaction is carried out in a one-pot method. The optimal conditions include a molar ratio of 3,5-di-tert-butyl-4-hydroxybenzoic acid to 2,4-di-tert-pentylphenol of 1:1.1, a reaction temperature of 70°C, and a reaction time of 11 hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
Scientific Research Applications
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of plastics, rubbers, and other materials to enhance their stability and longevity
Mechanism of Action
The mechanism by which 2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate exerts its effects primarily involves its antioxidant properties. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are those related to oxidative stress and cellular protection .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 2,6-Di-tert-butylphenol
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate is unique due to its specific combination of tert-butyl and tert-pentyl groups, which provide enhanced stability and antioxidant properties compared to similar compounds. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation .
Properties
Molecular Formula |
C31H46O3 |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
[2,4-bis(2-methylbutan-2-yl)phenyl] 3,5-ditert-butyl-4-hydroxybenzoate |
InChI |
InChI=1S/C31H46O3/c1-13-30(9,10)21-15-16-25(22(19-21)31(11,12)14-2)34-27(33)20-17-23(28(3,4)5)26(32)24(18-20)29(6,7)8/h15-19,32H,13-14H2,1-12H3 |
InChI Key |
ALLKLCXORQNSER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


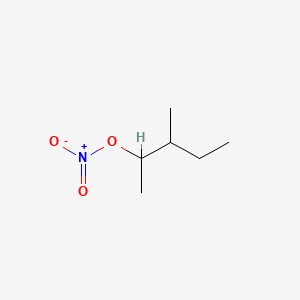

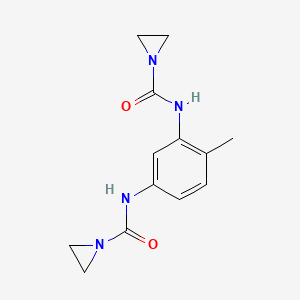
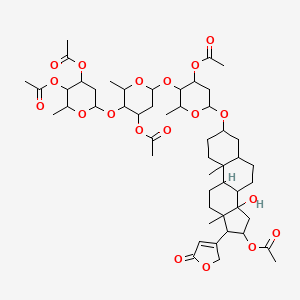

![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)


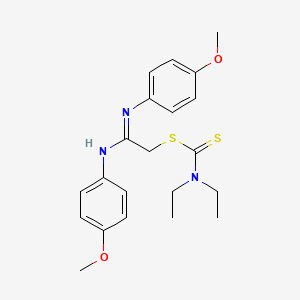

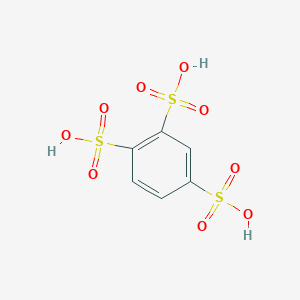

![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
